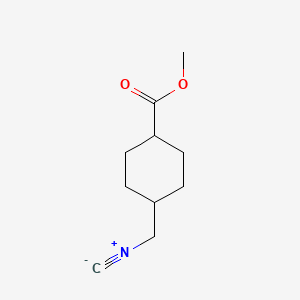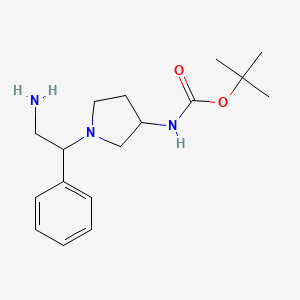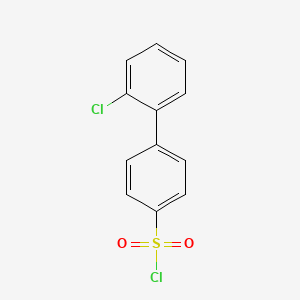
2-(4-Fluorophenyl)pyrimidine-5-carbonitrile
概要
説明
2-(4-Fluorophenyl)pyrimidine-5-carbonitrile is a chemical compound characterized by a pyrimidine ring substituted with a fluorophenyl group at the 4-position and a carbonitrile group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile typically involves the following steps:
Condensation Reaction: The starting materials, 4-fluorobenzonitrile and malononitrile, undergo a condensation reaction in the presence of a base such as potassium carbonate.
Cyclization: The resulting intermediate undergoes cyclization under heating conditions to form the pyrimidine ring.
Purification: The final product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and alternative solvents can also enhance the efficiency of the process.
化学反応の分析
Types of Reactions: 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form 4-fluorophenol.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia or amines are used, often in the presence of a base.
Major Products Formed:
4-Fluorophenol: from oxidation.
Amine derivatives: from reduction.
Substituted pyrimidines: from nucleophilic substitution.
科学的研究の応用
2-(4-Fluorophenyl)pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the manufacture of specialty chemicals and materials.
作用機序
The mechanism by which 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the specific application and context.
類似化合物との比較
2-(3-Fluorophenyl)pyrimidine-5-carbonitrile
2-(2-Fluorophenyl)pyrimidine-5-carbonitrile
2-(4-Chlorophenyl)pyrimidine-5-carbonitrile
Uniqueness: 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile is unique due to the position of the fluorophenyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
特性
IUPAC Name |
2-(4-fluorophenyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3/c12-10-3-1-9(2-4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKXZYQYAZSNFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662751 | |
| Record name | 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960198-60-1 | |
| Record name | 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Amino-1-(4-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1500098.png)



![4-[Benzotriazol-1-yl(phenyl)methyl]morpholine;4-[benzotriazol-2-yl(phenyl)methyl]morpholine](/img/structure/B1500107.png)









